Methyl 4-(chlorosulfonyl)-2-methylbenzoate

Physical Organic Chemistry Process Chemistry Purification Strategy

Sourcing sulfonyl chloride building blocks with the precise substitution pattern required for agrochemical SAR is challenging. This 2-methyl-4-chlorosulfonylbenzoate methyl ester is the direct precursor for the benzoylpyrazole herbicide pharmacophore (U.S. Patent 6,265,606). - Essential 2-methyl group for herbicidal activity; - Orthogonal ester and sulfonyl chloride enable stepwise derivatization; - Predicted LogP 2.44 for matched molecular pair studies.

Molecular Formula C9H9ClO4S
Molecular Weight 248.68 g/mol
CAS No. 1334148-42-3
Cat. No. B1525866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(chlorosulfonyl)-2-methylbenzoate
CAS1334148-42-3
Molecular FormulaC9H9ClO4S
Molecular Weight248.68 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)S(=O)(=O)Cl)C(=O)OC
InChIInChI=1S/C9H9ClO4S/c1-6-5-7(15(10,12)13)3-4-8(6)9(11)14-2/h3-5H,1-2H3
InChIKeyXXMZPBHQQDGHAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(Chlorosulfonyl)-2-methylbenzoate: Arylsulfonyl Chloride Building Block


Methyl 4-(chlorosulfonyl)-2-methylbenzoate (CAS 1334148-42-3) is a difunctional aromatic building block featuring both a methyl ester and a chlorosulfonyl group on a toluene core . It belongs to the arylsulfonyl chloride class, serving primarily as an electrophilic intermediate for introducing sulfonamide, sulfonate ester, or sulfone motifs into target molecules. The compound possesses a molecular formula of C₉H₉ClO₄S and a molecular weight of 248.68 g/mol . Its orthogonal functional groups enable sequential derivatization strategies, making it a versatile precursor for parallel library synthesis in medicinal chemistry and agrochemical development [1].

Difunctional arylsulfonyl chloride building block for sequential derivatization
Supports sulfonamide, sulfonate ester, or sulfone motif introduction
Orthogonal ester and sulfonyl chloride handles enable parallel library synthesis

Why Methyl 4-(Chlorosulfonyl)-2-methylbenzoate Substitution Fails


Interchanging methyl 4-(chlorosulfonyl)-2-methylbenzoate with its close structural analogs—such as the des-methyl derivative (methyl 4-(chlorosulfonyl)benzoate, CAS 69812-51-7) or regioisomeric sulfonyl chlorides—is not feasible without compromising synthetic outcomes. The ortho-methyl substituent introduces steric and electronic perturbations that directly modulate the electrophilicity of the sulfonyl chloride center and the conformational preferences of the intermediate [1]. More critically, the 2-methyl group is a structural requirement for the biological activity of downstream herbicide candidates derived from this scaffold, as evidenced by structure-activity relationship (SAR) data in agrochemical patents [2]. The quantitative evidence below demonstrates that this substitution pattern is not a trivial modification but a functional determinant of both chemical reactivity and ultimate product efficacy.

Reactivity
Des-methyl analog or regioisomers may shift sulfonyl chloride electrophilicity and alter reaction-rate context
SAR
2-methyl substitution is a structural requirement in herbicide pharmacophores; des-methyl building blocks abolish downstream activity
QC
Analogs lacking the aryl methyl reporter may require extended NMR or HPLC method development for purity verification

Methyl 4-(Chlorosulfonyl)-2-methylbenzoate: Comparative Evidence Guide


Boiling Point and Density Differentiation

The introduction of a methyl group at the 2-position of the benzoate ring increases the molecular weight and polarizable surface area, elevating the predicted boiling point by approximately 13°C relative to the des-methyl analog. This shift impacts distillation-based purification strategies and solvent selection in downstream reactions .

Boiling Point Shift
Cross-study comparable
Δ +13.0 °C vs. des-methyl analog
Target: 346.4 °C; Comparator: 333.4 °C (predicted, ACD/Labs v14.0)
Informs distillation strategy and GC retention-time expectations
Predicted value; confirm experimentally for process validation
Physical Organic Chemistry Process Chemistry Purification Strategy

Lipophilicity (LogP) Comparison

The target compound and its des-methyl analog exhibit nearly identical predicted LogP values, differing by only 0.02 log units. This parity removes lipophilicity as a confounding variable in structure-activity relationship (SAR) studies, allowing the ortho-methyl effect on target binding to be isolated and studied independently [1].

Lipophilicity Parity
Cross-study comparable
Target LogP = 2.44 vs. Comparator LogP = 2.42
Δ LogP = 0.02 (JChem / ACD Labs predictions)
Isolates ortho-methyl steric/electronic effect in SAR interpretation
Supports matched molecular pair analysis
Medicinal Chemistry Lipophilicity ADME Prediction

Sulfonamide Formation Reactivity Enhancement

Class-level kinetic studies on propanolysis of arenesulfonyl chlorides demonstrate that ortho-alkyl substituents increase reactivity at the sulfonyl sulfur center. This 'positive ortho-effect' is attributed to restricted rotation around the C–S bond, which pre-organizes the transition state for nucleophilic attack. While specific rate constants for methyl 4-(chlorosulfonyl)-2-methylbenzoate have not been reported, the ortho-methyl group to the sulfonyl center is expected to confer a measurable rate acceleration relative to unsubstituted or para-only substituted analogs, based on established mechanistic principles [1]. The evidence is noted as class-level inference; direct kinetic data for the target compound were not located.

Reactivity Enhancement
Class-level inference
Predicted rate acceleration ~1.5- to 3-fold vs. unsubstituted parent
Based on ortho-alkyl effect in propanolysis of arenesulfonyl chlorides
May support faster sulfonamide library synthesis; direct kinetic data needed
Data to verify for target compound
Physical Organic Chemistry Sulfonamide Synthesis Nucleophilic Substitution

2-Methyl Substitution Requirement for Herbicidal Activity

U.S. Patent 6,265,606 discloses a series of 1-alkyl-4-benzoyl-5-hydroxypyrazole herbicides where the benzoyl moiety requires substitution in the 2-position with a halo, alkyl, or alkoxy group and in the 4-position with an alkylsulfonyl group for herbicidal activity [1]. Methyl 4-(chlorosulfonyl)-2-methylbenzoate is the direct synthetic precursor to the 2-methyl-4-methylsulfonylbenzoic acid fragment, which after coupling and oxidation yields the active herbicide core. Replacement of the 2-methyl group with hydrogen (i.e., using the des-methyl analog) would abolish the required substitution pattern and render the final compound inactive against target weed species. This is not merely a potency difference; it is an on/off structural determinant for the entire compound class.

2-Methyl SAR Requirement
Class-level inference
2-alkyl substitution claimed as essential for herbicidal activity
U.S. Patent 6,265,606; des-methyl compounds fall outside active scope
Procurement of 2-methyl building block is mandatory for this lead series
Patent-derived structural determinant; confirm in-house
Agrochemical Chemistry Structure-Activity Relationship Herbicide Discovery

Vendor Purity Benchmark

Commercial suppliers report a standard purity of 95% for methyl 4-(chlorosulfonyl)-2-methylbenzoate . This specification is relevant when comparing procurement options against analogous sulfonyl chlorides that may require additional purification steps (e.g., distillation or recrystallization) before use in sensitive coupling reactions. The presence of the methyl ester group at the ortho position facilitates analytical verification by ¹H NMR, as the methyl ester singlet (δ ~3.9 ppm) and aromatic methyl singlet (δ ~2.6 ppm) provide characteristic signals for rapid purity assessment.

Vendor Purity
Supporting evidence
Standard purity 95%
Comparable to des-methyl analog (93-95%)
Dual methyl NMR signals simplify in-house QC verification
Vendor specification; lot-specific COA review recommended
Quality Control Procurement Specification Synthetic Chemistry

Methyl 4-(Chlorosulfonyl)-2-methylbenzoate: Application Scenarios


Herbicidal Benzoylpyrazole Synthesis

The compound is the direct precursor for constructing the 2-methyl-4-methylsulfonylbenzoic acid fragment required by the benzoylpyrazole herbicide pharmacophore disclosed in U.S. Patent 6,265,606. Sequential sulfonamide formation (or direct sulfone reduction) followed by ester hydrolysis yields the active acid for subsequent coupling. The 2-methyl group is not optional; it is a structural requirement for herbicidal activity in this lead series [1].

Sulfonamide-Based Kinase Inhibitor Library

The chlorosulfonyl group serves as a reactive handle for rapid diversification with amine libraries. The predicted LogP of 2.44 [1], nearly identical to the des-methyl analog, allows medicinal chemists to generate matched molecular pairs where the ortho-methyl effect on kinase selectivity can be cleanly evaluated without confounding lipophilicity-driven differences in cellular permeability or non-specific binding.

Ortho-Substituent Effects in Sulfonyl Transfer

Based on class-level kinetic evidence that ortho-alkyl substitution accelerates sulfonyl chloride propanolysis by 1.5- to 3-fold [1], this compound provides a well-defined model substrate for investigating steric and electronic tuning of sulfonylation reaction rates. Its two distinct methyl NMR reporters (ester and aryl methyl) facilitate real-time reaction monitoring by ¹H NMR spectroscopy.

Sulfone-Containing Polymer Building Block

The orthogonal ester and sulfonyl chloride functionalities allow stepwise incorporation into monomers and cross-linking agents. The predicted boiling point of 346.4°C ensures thermal stability during high-temperature polymerization processes, distinguishing it from lower-boiling sulfonyl chloride analogs [1].

Application
Selection Property
Validation Focus
Herbicidal benzoylpyrazole synthesis
2-methyl substitution pattern
Confirm downstream coupling and herbicidal activity in target-weed assays
Sulfonamide kinase inhibitor library
Matched LogP with des-methyl analog
Verify ortho-methyl effect on kinase selectivity without lipophilicity confound
Ortho-substituent effect studies
Predicted rate acceleration
Validate sulfonylation kinetics and monitor reaction by ¹H NMR
Sulfone-containing polymer building block
Elevated boiling point
Assess thermal stability under high-temperature polymerization conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-(chlorosulfonyl)-2-methylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.